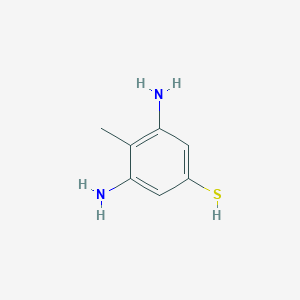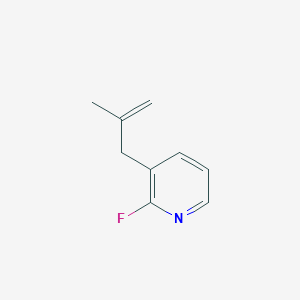![molecular formula C16H12INO3 B12527058 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- CAS No. 651330-71-1](/img/structure/B12527058.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- is a chemical compound that belongs to the class of isoindole derivatives These compounds are known for their diverse applications in various fields such as organic chemistry, medicinal chemistry, and materials science
Vorbereitungsmethoden
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole core. The iodophenoxyethyl group can be introduced through nucleophilic substitution reactions using suitable iodinated phenols and ethylating agents. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Chemischer Reaktionen
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenoxy group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes for imaging biological systems.
Industry: The compound can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The iodophenoxy group can enhance the compound’s ability to bind to certain proteins or enzymes, thereby modulating their activity. The isoindole core may also interact with nucleic acids or other biomolecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand the compound’s mechanism of action.
Vergleich Mit ähnlichen Verbindungen
1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- can be compared with other similar compounds such as:
1H-Isoindole-1,3(2H)-dione, 2-ethyl-: This compound lacks the iodophenoxy group, which may result in different chemical and biological properties.
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds have multiple halogen atoms, which can significantly alter their reactivity and applications.
2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester: This compound has a carboxylic acid ester group, which may influence its solubility and reactivity.
The uniqueness of 1H-Isoindole-1,3(2H)-dione, 2-[2-(4-iodophenoxy)ethyl]- lies in the presence of the iodophenoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
651330-71-1 |
|---|---|
Molekularformel |
C16H12INO3 |
Molekulargewicht |
393.17 g/mol |
IUPAC-Name |
2-[2-(4-iodophenoxy)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C16H12INO3/c17-11-5-7-12(8-6-11)21-10-9-18-15(19)13-3-1-2-4-14(13)16(18)20/h1-8H,9-10H2 |
InChI-Schlüssel |
TVIPPFBWTBFSGC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


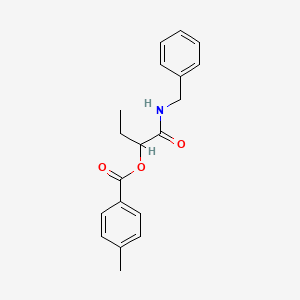
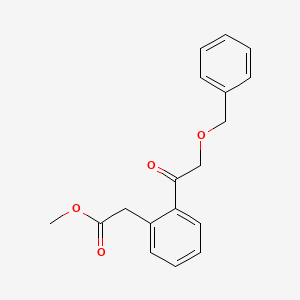
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylethylidene)cyclopentan-1-ol](/img/structure/B12526997.png)
![Carbamic acid, [4-cyano-5-(methylthio)-3-thienyl]-, ethyl ester](/img/structure/B12527001.png)
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)-5-hexoxyphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12527003.png)
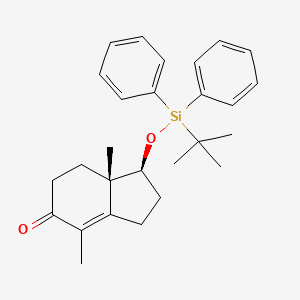
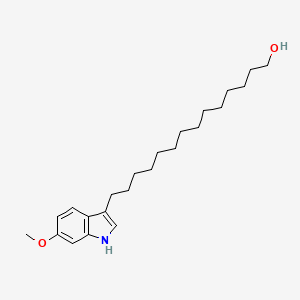
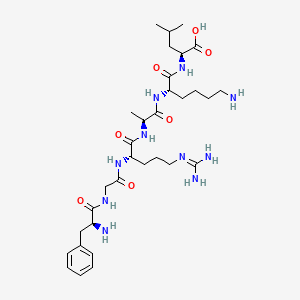
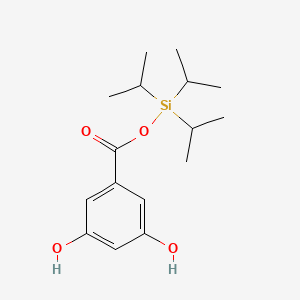
![acetic acid;2-methyl-5-[(2R)-6-methylheptan-2-yl]phenol](/img/structure/B12527026.png)
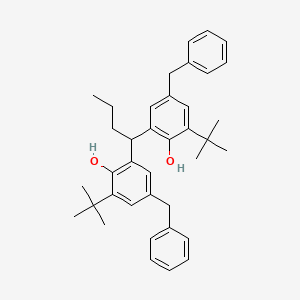
![4-[[(2E)-3-Methyl-5-(2,2,5,5-tetramethyl-1,3-dioxolan-4-yl)-2-penten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12527030.png)
